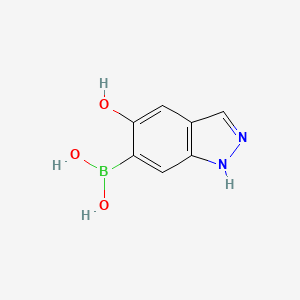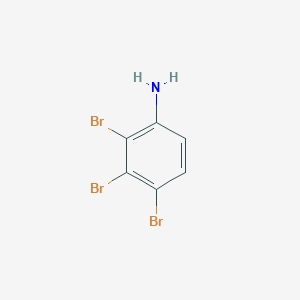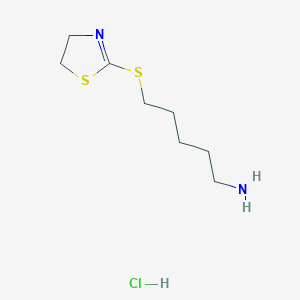![molecular formula C9H6Br2N2O B13652591 1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B13652591.png)
1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine atoms at positions 4 and 6 of the pyrazolo[1,5-a]pyridine ring, and an ethanone group at position 3. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with brominating agents. One common method includes the bromination of pyrazolo[1,5-a]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted pyrazolopyridines, carboxylic acids, alcohols, and various heterocyclic compounds.
Applications De Recherche Scientifique
1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparaison Avec Des Composés Similaires
1-(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrazolo[5,1-c]triazines: These compounds have a different ring fusion pattern and are studied for their potential as kinase inhibitors and antimicrobial agents.
Thieno[2,3-b]pyridines: These compounds contain a sulfur atom in the ring structure and are investigated for their anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6Br2N2O |
|---|---|
Poids moléculaire |
317.96 g/mol |
Nom IUPAC |
1-(4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H6Br2N2O/c1-5(14)7-3-12-13-4-6(10)2-8(11)9(7)13/h2-4H,1H3 |
Clé InChI |
JSBIJKDZSMBRFE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=CC(=CN2N=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



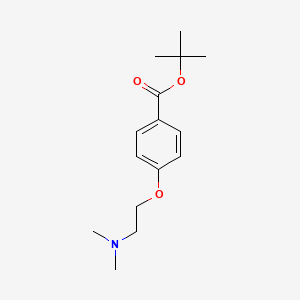

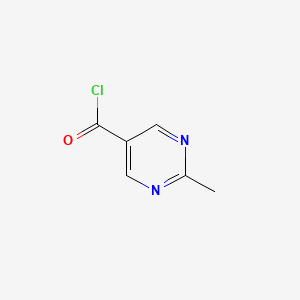
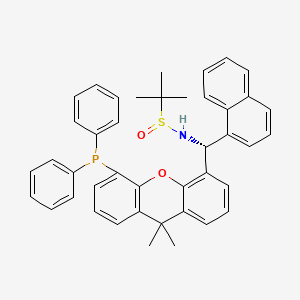
![7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13652553.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13652560.png)

